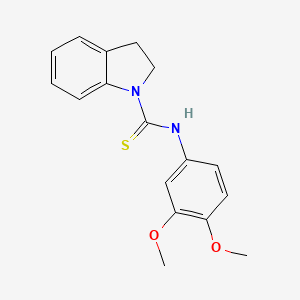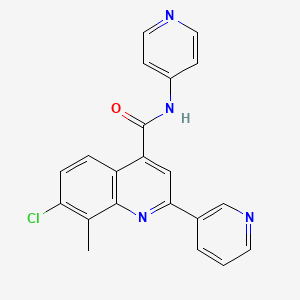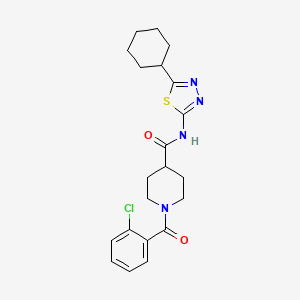
N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
描述
N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as CBI or Compound 21, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes. The synthesis method of CBI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and calcium ions. This leads to a decrease in downstream signaling pathways that are regulated by PKC, such as the MAPK/ERK and PI3K/Akt pathways. The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells, as well as improved insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been shown to have potent anticancer effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
实验室实验的优点和局限性
One advantage of N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is its high potency and selectivity for PKC inhibition. This allows for precise targeting of PKC-dependent pathways without affecting other cellular processes. However, N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide's high potency can also be a limitation, as it can lead to off-target effects and toxicity at high doses. Additionally, N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide's poor solubility in aqueous solutions can make it difficult to administer in vivo.
未来方向
For N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide research include improving its solubility and bioavailability for in vivo studies. Additionally, N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide's potential as a therapeutic agent for cancer and diabetes should be further explored in preclinical and clinical studies. Finally, the role of PKC in other diseases, such as neurological disorders and cardiovascular diseases, should be investigated to identify new therapeutic targets for N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide and other PKC inhibitors.
In conclusion, N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, or N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, is a potent and selective inhibitor of PKC that has been extensively studied in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide's potential as a therapeutic agent for cancer and diabetes, as well as its role in other diseases, should be further explored in future research.
科学研究应用
N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been extensively studied in scientific research due to its potent and selective inhibition of PKC. PKC is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, N-(2-chlorobenzyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been studied as a potential therapeutic agent for these diseases.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-18-12-6-4-10-16(18)14-25-23(28)22(27)20-17-11-5-7-13-19(17)26-21(20)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMQKDEZKCNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)
![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4793756.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)

![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)



![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4793820.png)